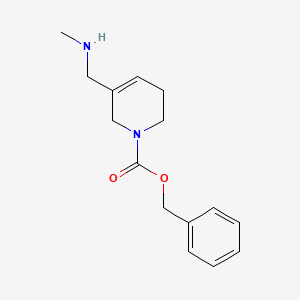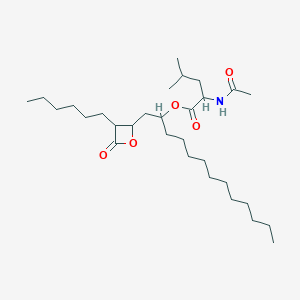
Chromozym Pca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lys(Z)-Pro-Arg-pNA is a synthetic peptide substrate commonly used in biochemical research. This compound is composed of D-lysine (Z-protected), proline, arginine, and para-nitroaniline (pNA). The Z-protection (benzyloxycarbonyl) group is used to protect the amino group of lysine during peptide synthesis. The para-nitroaniline group serves as a chromogenic or fluorogenic reporter, making this compound useful in various enzymatic assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Lys(Z)-Pro-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (para-nitroaniline) to a solid resin. The amino acids are then sequentially added using coupling reagents such as HBTU (N,N,N’,N’-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). Each amino acid is protected by a temporary protecting group, such as Fmoc (fluorenylmethyloxycarbonyl), which is removed before the next amino acid is added. The Z-protection group on lysine is introduced during the synthesis to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of D-Lys(Z)-Pro-Arg-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The scalability of SPPS allows for the efficient production of large quantities of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
D-Lys(Z)-Pro-Arg-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing para-nitroaniline, which can be detected spectrophotometrically.
Deprotection: The Z-protection group can be removed under acidic conditions, revealing the free amino group of lysine.
Oxidation and Reduction: The para-nitroaniline group can undergo redox reactions, which can be used to study the redox properties of the compound.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or chymotrypsin are commonly used to hydrolyze the peptide bond.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Z-protection group.
Oxidation and Reduction: Reducing agents like dithiothreitol (DTT) or oxidizing agents like hydrogen peroxide can be used to study the redox behavior of the para-nitroaniline group.
Major Products Formed
Hydrolysis: The major product is para-nitroaniline, which can be quantified to measure enzymatic activity.
Deprotection: The major product is the free amino group of lysine, which can participate in further reactions.
Applications De Recherche Scientifique
D-Lys(Z)-Pro-Arg-pNA has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study protease activity.
Molecular Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.
Industry: Applied in the development of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of D-Lys(Z)-Pro-Arg-pNA involves its interaction with proteolytic enzymes. The enzyme recognizes the peptide sequence and cleaves the peptide bond, releasing para-nitroaniline. The release of para-nitroaniline results in a color change that can be measured spectrophotometrically. This allows researchers to quantify enzyme activity and study the kinetics of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Lys(Z)-Pro-Arg-AMC: Similar to D-Lys(Z)-Pro-Arg-pNA but with a different chromogenic group (7-amino-4-methylcoumarin).
D-Lys(Z)-Pro-Arg-MCA: Another similar compound with a different chromogenic group (4-methylcoumarin-7-amide).
Uniqueness
D-Lys(Z)-Pro-Arg-pNA is unique due to its para-nitroaniline group, which provides a distinct chromogenic signal upon enzymatic cleavage. This makes it particularly useful in assays where a clear and measurable color change is required. Additionally, the Z-protection group on lysine ensures that the peptide remains stable during synthesis and storage .
Propriétés
Formule moléculaire |
C31H43N9O7 |
|---|---|
Poids moléculaire |
653.7 g/mol |
Nom IUPAC |
benzyl N-[5-amino-6-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35) |
Clé InChI |
YWHUQKVJEWMJES-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)

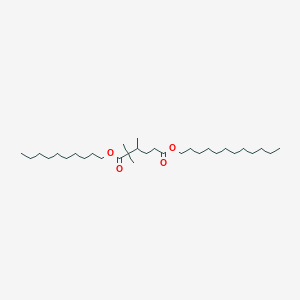
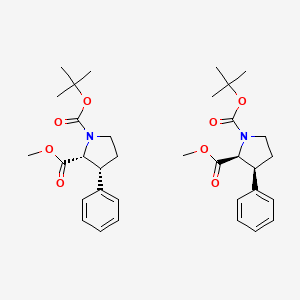
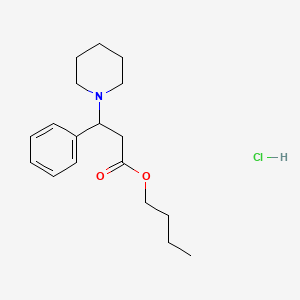
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296715.png)
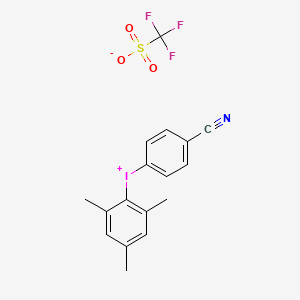
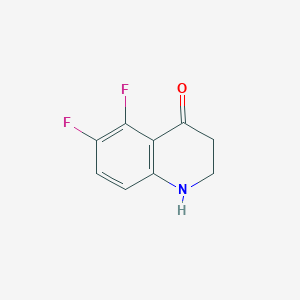
![N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B12296728.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12296736.png)
